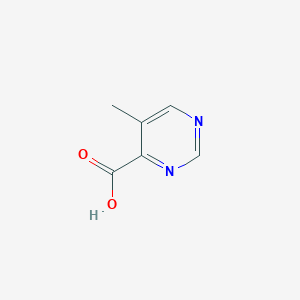

5-Methylpyrimidine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-4-2-7-3-8-5(4)6(9)10/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INTUWGJOBDUGLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696952 | |

| Record name | 5-Methylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933683-35-3 | |

| Record name | 5-Methylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methylpyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylpyrimidine-4-carboxylic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. The pyrimidine scaffold is a core structural motif in numerous biologically active molecules, including antiviral and anticancer agents. The specific substitution pattern of a methyl group at the 5-position and a carboxylic acid at the 4-position offers a unique template for designing novel therapeutic agents. Understanding the synthetic pathways to this molecule is crucial for its application in pharmaceutical research and development. This guide provides a detailed exploration of the primary synthesis mechanisms, offering insights into the chemical principles and experimental considerations.

Primary Synthesis Route: Pinner-Type Cyclocondensation

The most direct and widely applicable method for the synthesis of the pyrimidine ring is the Pinner synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with an amidine.[1][2][3] For the synthesis of this compound, this approach utilizes a substituted β-ketoester and formamidine.

Mechanistic Rationale

The reaction proceeds through a series of nucleophilic additions and dehydrations to form the aromatic pyrimidine ring. The key starting materials are ethyl 2-formylpropionate (a β-ketoester equivalent) and formamidine.[4][5]

The mechanism can be elucidated in the following steps:

-

Nucleophilic Attack: The more nucleophilic nitrogen of formamidine attacks the aldehyde carbonyl of ethyl 2-formylpropionate.

-

Intramolecular Cyclization: The second nitrogen of the amidine intermediate then attacks the ester carbonyl, leading to a cyclic tetrahedral intermediate.

-

Dehydration and Tautomerization: Subsequent elimination of water and ethanol, followed by tautomerization, results in the formation of the aromatic pyrimidine ring.

-

Hydrolysis: The resulting ethyl 5-methylpyrimidine-4-carboxylate is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.[6]

Below is a diagram illustrating the Pinner-type cyclocondensation mechanism.

Caption: Pinner-type synthesis of this compound.

Experimental Protocol: Pinner-Type Synthesis

Part A: Synthesis of Ethyl 5-methylpyrimidine-4-carboxylate

-

Reaction Setup: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-formylpropionate.[4][5]

-

Addition of Formamidine: Add formamidine hydrochloride to the reaction mixture.

-

Reflux: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Extraction: Remove the solvent under reduced pressure. Extract the residue with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure ethyl 5-methylpyrimidine-4-carboxylate.

Part B: Hydrolysis to this compound

-

Reaction Setup: Dissolve the ethyl 5-methylpyrimidine-4-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

Reflux: Heat the mixture to reflux for 2-3 hours.

-

Acidification: Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of approximately 3-4.

-

Isolation: The product, this compound, will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the pure product.

| Reagent/Condition | Part A | Part B |

| Key Reagents | Ethyl 2-formylpropionate, Formamidine HCl, Sodium Ethoxide | Ethyl 5-methylpyrimidine-4-carboxylate, NaOH |

| Solvent | Absolute Ethanol | Ethanol/Water |

| Temperature | Reflux (approx. 78 °C) | Reflux (approx. 80-90 °C) |

| Reaction Time | 4-6 hours | 2-3 hours |

| Typical Yield | 60-70% | 85-95% |

Alternative Synthesis Route: From a Nitrile Precursor

An alternative strategy involves the synthesis of a 5-methylpyrimidine-4-carbonitrile intermediate, followed by hydrolysis to the carboxylic acid.[7][8][9] This method is particularly useful if the corresponding nitrile is more readily accessible.

Mechanistic Rationale

The core of this pathway is the robust hydrolysis of the nitrile group.

-

Nitrile Synthesis: A suitable method is employed to synthesize 5-methylpyrimidine-4-carbonitrile. This could involve a cyclocondensation reaction using a precursor that already contains a nitrile group.

-

Hydrolysis: The nitrile is then hydrolyzed under strong acidic or basic conditions. The mechanism involves the protonation of the nitrile nitrogen (in acid) or nucleophilic attack by hydroxide (in base), followed by tautomerization to an amide intermediate. Further hydrolysis of the amide yields the carboxylic acid.[8]

Below is a diagram illustrating the workflow for the nitrile hydrolysis route.

References

- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 2-Formylpropionate | C6H10O3 | CID 10898741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-FORMYLPROPIONIC ACID ETHYL ESTER | 27772-62-9 [chemicalbook.com]

- 6. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 9. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]

An In-depth Technical Guide to 5-Methylpyrimidine-4-carboxylic acid (CAS: 933683-35-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyrimidine-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core is a privileged scaffold found in numerous biologically active compounds, and the strategic placement of the methyl and carboxylic acid groups offers versatile handles for synthetic elaboration. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutics.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif in nature, forming the core structure of the nucleobases uracil, thymine, and cytosine in DNA and RNA. This inherent biological relevance has made pyrimidine derivatives a cornerstone of pharmaceutical research.[1] The pyrimidine scaffold's unique electronic properties and ability to participate in hydrogen bonding interactions make it an ideal framework for designing molecules that can interact with a wide range of biological targets.[2] Consequently, pyrimidine-based compounds have found applications as anticancer agents, kinase inhibitors, antivirals, and antibacterials.[2][3]

This compound emerges as a valuable synthon in this context. The carboxylic acid at the 4-position provides a convenient point for amide bond formation, esterification, or conversion to other functional groups, enabling the construction of diverse chemical libraries for biological screening. The methyl group at the 5-position can influence the molecule's steric and electronic properties, potentially enhancing binding affinity and selectivity for its biological target.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 933683-35-3 | N/A |

| Molecular Formula | C₆H₆N₂O₂ | N/A |

| Molecular Weight | 138.12 g/mol | N/A |

| Appearance | Off-white to yellow solid | [4] |

| Boiling Point (Predicted) | 316.6 ± 22.0 °C | [4] |

| Density (Predicted) | 1.319 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 2.37 ± 0.25 | [4] |

| Storage | Sealed in a dry, room temperature environment | [4] |

Synthesis of this compound

Retrosynthetic Analysis and Plausible Synthetic Routes

A common strategy for the synthesis of substituted pyrimidines is the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with an amidine. For this compound, a logical precursor would be a derivative of 2-formyl-3-oxobutanoate.

Diagram: Retrosynthetic Analysis of this compound

Caption: A plausible retrosynthetic pathway for this compound.

Experimental Protocol: A Proposed Synthesis

The following is a proposed, multi-step synthesis based on established chemical principles for pyrimidine formation and functional group transformations. This protocol should be considered a starting point for experimental validation.

Step 1: Synthesis of Ethyl 5-methylpyrimidine-4-carboxylate

This step involves the cyclocondensation of ethyl 2-formyl-3-oxobutanoate with formamidine acetate.

-

Preparation of Reagents:

-

Dissolve ethyl 2-formyl-3-oxobutanoate (1 equivalent) in a suitable solvent such as ethanol.

-

Prepare a solution of formamidine acetate (1.1 equivalents) in ethanol.

-

-

Reaction:

-

To the solution of ethyl 2-formyl-3-oxobutanoate, add the formamidine acetate solution dropwise at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 5-methylpyrimidine-4-carboxylate.

-

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the ester to the corresponding carboxylic acid.

-

Reaction:

-

Dissolve ethyl 5-methylpyrimidine-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 equivalents).[5]

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted starting material.

-

Carefully acidify the aqueous layer with a strong acid, such as hydrochloric acid, to a pH of 2-3.

-

The product, this compound, should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.[5]

-

Causality Behind Experimental Choices:

-

Choice of Base for Hydrolysis: Lithium hydroxide is often preferred for ester hydrolysis as it can be effective at lower temperatures and may lead to cleaner reactions compared to sodium hydroxide.[5]

-

Acidification: Careful acidification is crucial to protonate the carboxylate and precipitate the carboxylic acid. The pH should be monitored to ensure complete precipitation without causing degradation of the product.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is primarily dictated by the carboxylic acid group and the pyrimidine ring.

-

Carboxylic Acid Group: The carboxylic acid can undergo standard transformations, including:

-

Amide Bond Formation: Coupling with amines using standard coupling reagents (e.g., HATU, HOBt/EDC) to form a diverse range of amides. This is a key reaction for introducing various substituents and building molecular complexity in drug discovery programs.

-

Esterification: Reaction with alcohols under acidic conditions to yield esters.

-

Reduction: Reduction to the corresponding alcohol, 5-hydroxymethyl-4-methylpyrimidine, using reducing agents like borane or lithium aluminum hydride.

-

-

Pyrimidine Ring: The pyrimidine ring is an electron-deficient system, which influences its reactivity.

-

Nucleophilic Aromatic Substitution (SNAr): While the pyrimidine ring itself is not highly activated towards SNAr, the presence of activating groups (e.g., halogens) at the 2, 4, or 6 positions would render it susceptible to displacement by nucleophiles.

-

Metal-Catalyzed Cross-Coupling: If converted to a halide or triflate derivative, the pyrimidine ring can participate in various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to form C-C and C-N bonds.

-

Diagram: Key Reactions of this compound

Caption: Common transformations of the carboxylic acid moiety.

Applications in Drug Discovery and Medicinal Chemistry

While direct applications of this compound in clinical candidates are not extensively documented, its structural motifs are present in molecules targeting a range of diseases. The pyrimidine core is a well-established pharmacophore in kinase inhibitors, and many such inhibitors feature substitutions at the 4 and 5 positions.[2][6]

-

Potential as a Scaffold for Kinase Inhibitors: Many kinase inhibitors bind to the ATP-binding site of the enzyme, and the pyrimidine ring can mimic the adenine base of ATP, forming key hydrogen bonds with the hinge region of the kinase. The carboxylic acid group of this compound can be derivatized to introduce functionalities that can interact with other regions of the ATP-binding pocket, thereby enhancing potency and selectivity. For example, derivatives of pyrimidine-5-carboxamide have been investigated as Syk tyrosine kinase inhibitors.[7]

-

Intermediate for Endothelin Receptor Antagonists: A patent describes the use of 2,4-dichloro-5-methylpyrimidine as a starting material for the synthesis of endothelin receptor antagonists.[8] This highlights the potential of the 5-methylpyrimidine scaffold in this therapeutic area. This compound could serve as a more advanced intermediate for the synthesis of analogs with improved properties.

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

Pyrimidine Protons: Two singlets are expected for the protons at the 2 and 6 positions of the pyrimidine ring, likely in the range of δ 8.5-9.5 ppm.

-

Methyl Protons: A singlet for the methyl group protons at the 5-position, expected around δ 2.0-2.5 ppm.

-

Carboxylic Acid Proton: A broad singlet for the acidic proton of the carboxylic acid group, typically downfield in the region of δ 10-13 ppm.[8]

-

-

¹³C NMR:

-

Pyrimidine Carbons: Signals for the carbon atoms of the pyrimidine ring are expected in the aromatic region, typically between δ 120-170 ppm.

-

Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is expected to appear in the range of δ 165-185 ppm.[9]

-

Methyl Carbon: The methyl carbon signal should appear upfield, around δ 15-25 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band characteristic of the carboxylic acid O-H stretching vibration, typically in the range of 2500-3300 cm⁻¹.[9]

-

C=O Stretch: A strong absorption band for the carbonyl C=O stretching vibration, expected around 1700-1725 cm⁻¹.[9]

-

C=N and C=C Stretches: Absorptions corresponding to the pyrimidine ring vibrations in the range of 1400-1600 cm⁻¹.

-

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS for the structurally similar 5-methoxy-2-methylpyrimidine-4-carboxylic acid, the following precautions should be taken[10]:

-

Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), and cause serious eye irritation (H319).[10]

-

Precautionary Measures:

-

Wash hands thoroughly after handling.

-

Wear protective gloves, clothing, eye protection, and face protection.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

-

If skin irritation occurs, seek medical advice.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

-

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its pyrimidine core provides a privileged scaffold for interacting with various biological targets, particularly kinases. The strategically positioned methyl and carboxylic acid groups offer ample opportunities for synthetic diversification to optimize potency, selectivity, and pharmacokinetic properties. While detailed synthetic protocols and specific applications in advanced clinical candidates are still emerging, the foundational chemistry and the established importance of the pyrimidine scaffold underscore the potential of this compound in the development of next-generation therapeutics. Further research into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential.

References

- 1. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Pyrimidinecarboxylicacid,4-methyl- | 157335-92-7 [m.chemicalbook.com]

- 5. jocpr.com [jocpr.com]

- 6. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. CA2379545A1 - Novel carboxylic acid derivatives with 5,6 substituted pyrimidine ring, the production and utilization thereof as endothelin receptor antagonists - Google Patents [patents.google.com]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. aksci.com [aksci.com]

Spectroscopic Scrutiny of 5-Methylpyrimidine-4-carboxylic Acid: A Technical Guide for Researchers

The pyrimidine core is a fundamental scaffold in numerous biologically active molecules, including nucleobases, making the detailed characterization of its derivatives a critical aspect of pharmaceutical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor, providing detailed insights into molecular structure, functional groups, and connectivity.

Molecular Structure and Key Features

5-Methylpyrimidine-4-carboxylic acid possesses a pyrimidine ring substituted with a methyl group at the 5-position and a carboxylic acid group at the 4-position. This unique arrangement of substituents dictates its chemical properties and, consequently, its spectroscopic signature. Understanding the interplay between the electron-withdrawing carboxylic acid group, the electron-donating methyl group, and the aromatic pyrimidine ring is paramount to interpreting its spectra.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below is a predictive analysis of the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The acidic proton of the carboxylic acid will be significantly deshielded and will likely appear as a broad singlet at a high chemical shift (δ > 10 ppm), a characteristic feature of carboxylic acids.[1][2] The two aromatic protons on the pyrimidine ring (H-2 and H-6) will appear as singlets due to the lack of adjacent protons for coupling. Their chemical shifts will be influenced by the electronic effects of the substituents. The methyl protons will resonate as a singlet in the upfield region.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| COOH | > 10 | broad s | 1H |

| H-2 | 8.8 - 9.2 | s | 1H |

| H-6 | 8.6 - 9.0 | s | 1H |

| CH₃ | 2.3 - 2.7 | s | 3H |

Predicted chemical shifts are based on typical values for pyrimidine derivatives and substituted aromatic systems.

The downfield chemical shifts of the ring protons (H-2 and H-6) are characteristic of protons attached to electron-deficient aromatic rings like pyrimidine.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide information about the carbon framework. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The chemical shifts of the pyrimidine ring carbons are influenced by the nitrogen atoms and the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165 - 175 |

| C-2 | 155 - 160 |

| C-4 | 160 - 165 |

| C-5 | 120 - 125 |

| C-6 | 150 - 155 |

| CH₃ | 15 - 20 |

Predicted chemical shifts are based on known data for substituted pyrimidines and general substituent effects.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the pyrimidine ring.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[3][4] Superimposed on this broad band will be the C-H stretching vibrations of the aromatic ring and the methyl group. A strong, sharp absorption band between 1700 and 1725 cm⁻¹ will correspond to the C=O stretching of the carboxylic acid.[4] The C-N and C=C stretching vibrations of the pyrimidine ring will appear in the fingerprint region (1600-1400 cm⁻¹).

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 | Broad, Strong |

| Aromatic/Methyl | C-H stretch | 2900 - 3100 | Medium, Sharp |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong, Sharp |

| Pyrimidine Ring | C=C, C=N stretch | 1400 - 1600 | Medium to Strong |

| Carboxylic Acid | C-O stretch | 1200 - 1300 | Medium |

| Carboxylic Acid | O-H bend | 900 - 950 | Broad, Medium |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

For this compound (C₆H₆N₂O₂), the molecular weight is 138.13 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 138. A prominent fragmentation pathway for carboxylic acids is the loss of the hydroxyl group (-OH, 17 amu) and the carboxyl group (-COOH, 45 amu).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 138 | [M]⁺ (Molecular Ion) |

| 121 | [M - OH]⁺ |

| 93 | [M - COOH]⁺ |

Further fragmentation of the pyrimidine ring would lead to a complex pattern of lower mass ions.

Experimental Protocols

For researchers aiming to acquire experimental data for this compound, the following general protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suitable pH adjustment). The choice of solvent is critical as the chemical shifts, particularly of the acidic proton, can be solvent-dependent.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (typically to the residual solvent peak or an internal standard like TMS).

Figure 2: General workflow for NMR data acquisition and analysis.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid with sufficient volatility, a direct insertion probe can be used with electron ionization (EI). For less volatile or thermally sensitive compounds, electrospray ionization (ESI) from a solution may be more appropriate.

-

Ionization: Ionize the sample using the chosen method (e.g., EI at 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Data Analysis: Detect the ions and generate a mass spectrum. Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. While based on predictive analysis and data from analogous compounds, it offers a solid foundation for researchers working with this molecule. The detailed interpretation of predicted NMR, IR, and MS spectra, along with standardized experimental protocols, serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting. The structural insights gained from these spectroscopic techniques are crucial for understanding the molecule's reactivity and potential as a building block in the synthesis of novel therapeutic agents.

References

An In-depth Technical Guide to the Solubility of 5-Methylpyrimidine-4-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyrimidine-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural resemblance to biologically active molecules. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and overall handling in a laboratory setting. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It delves into the physicochemical properties of the molecule that govern its solubility, outlines a detailed experimental protocol for its determination using the shake-flask method coupled with HPLC-UV analysis, and offers insights into the interpretation of the expected results. This guide is intended to be a valuable resource for researchers, enabling them to make informed decisions regarding solvent selection and experimental design.

Introduction: The Significance of Solubility in Drug Discovery

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical property in the field of drug discovery and development.[1] For a compound like this compound, which serves as a potential building block for novel therapeutic agents, its solubility profile dictates several key aspects of its journey from the lab to the clinic. Poor solubility can lead to challenges in chemical reactions, purification processes like crystallization, and the formulation of a drug product with adequate bioavailability.[2] Therefore, a comprehensive understanding of the factors influencing the solubility of this compound and a reliable method for its measurement are essential for its successful application.

This guide will provide a deep dive into the solubility of this compound, not by presenting pre-existing data, but by equipping the researcher with the fundamental knowledge and a robust experimental framework to determine it accurately.

Physicochemical Properties of this compound: A Predictive Analysis

To understand the solubility behavior of this compound, it is crucial to first examine its key physicochemical properties. In the absence of extensive experimental data, computational prediction tools offer valuable insights.[3][4][5]

Molecular Structure

The structure of this compound, with its pyrimidine ring, a carboxylic acid group, and a methyl group, dictates its polarity, hydrogen bonding capabilities, and overall size.

Figure 1. Chemical structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound obtained from reputable computational models such as those from ACD/Labs, ChemAxon, and the US EPA's EPI Suite™.[6][7][8]

| Property | Predicted Value | Significance for Solubility |

| pKa (acidic) | ~2.4 - 3.5 | The carboxylic acid group is expected to be a relatively strong acid. In solvents that can accept a proton (basic solvents), the compound will deprotonate, forming an ionic species which is generally more soluble. |

| pKa (basic) | ~1.0 - 2.0 | The pyrimidine nitrogens are weakly basic. In strongly acidic solvents, they can be protonated, forming a cation and potentially increasing solubility. |

| logP | ~0.5 - 1.5 | The predicted logP suggests that the compound is moderately lipophilic. This indicates that it will likely have better solubility in organic solvents than in water, but will still require solvents with some degree of polarity. |

| Boiling Point | ~316.6 °C | The high predicted boiling point suggests strong intermolecular forces in the solid state, which will need to be overcome by the solvent for dissolution to occur.[9] |

| Density | ~1.319 g/cm³ | This value is typical for a solid organic molecule and has less direct impact on solubility compared to other parameters.[10] |

Table 1. Predicted Physicochemical Properties of this compound.

Theoretical Principles of Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy of dissolution (ΔG_diss).[11][12] For dissolution to be spontaneous, ΔG_diss must be negative. The Gibbs free energy is related to the enthalpy of dissolution (ΔH_diss) and the entropy of dissolution (ΔS_diss) by the following equation:

ΔG_diss = ΔH_diss - TΔS_diss

Where T is the absolute temperature in Kelvin.

-

Enthalpy of Dissolution (ΔH_diss): This term represents the heat absorbed or released during the dissolution process.[5] It is the net result of the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.

-

Entropy of Dissolution (ΔS_diss): This term represents the change in randomness or disorder of the system.[6] The dissolution of an ordered crystalline solid into a solution generally leads to an increase in entropy, which favors the dissolution process.

The interplay of these thermodynamic quantities determines the extent of solubility. For instance, if the dissolution process is endothermic (ΔH_diss > 0), a significant increase in entropy is required for the compound to be soluble.[9]

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[2][13] It involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached, followed by the quantification of the dissolved compound in the saturated solution. This method is recommended by regulatory bodies such as the OECD.[3][14][15][16][17]

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Figure 2. Experimental workflow for the shake-flask solubility determination.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[18][19][20]

-

HPLC column suitable for the analysis of small polar molecules (e.g., C18)

Procedure:

-

Preparation of the Test Solutions:

-

Accurately weigh an excess amount of this compound into a series of scintillation vials. The excess should be sufficient to ensure that a solid phase remains at equilibrium.

-

To each vial, add a known volume of the desired organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[8] To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h) and the concentration measured. Equilibrium is confirmed when the concentration does not change significantly between the time points.

-

-

Phase Separation:

-

After equilibration, remove the vials from the incubator and allow them to stand at the same temperature to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant. To ensure complete removal of any suspended solid particles, either centrifuge the aliquot at high speed or filter it through a syringe filter compatible with the organic solvent.

-

-

Quantification by HPLC-UV:

-

Method Development: Develop a suitable HPLC-UV method for the quantification of this compound. This will involve selecting an appropriate mobile phase, column, flow rate, and UV detection wavelength (based on the UV absorbance spectrum of the compound).[21][22]

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent used for the solubility experiment. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the filtered supernatant from the solubility experiment to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Calculate the concentration of this compound in the diluted sample using the calibration curve.

-

Back-calculate the original concentration in the saturated solution to determine the solubility.

-

4.3. Validation of the Analytical Method

The analytical method used for quantification must be validated to ensure its accuracy, precision, and reliability. This should be done in accordance with ICH Q2(R1) guidelines and includes the following parameters:[4][23][24]

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Interpretation of Expected Results and Causality

The solubility of this compound will vary significantly depending on the properties of the organic solvent. The principle of "like dissolves like" provides a general guideline: a solute will be most soluble in a solvent with similar polarity.

Solvent Selection and Polarity

A range of organic solvents with varying polarities should be tested to obtain a comprehensive solubility profile. The following table provides a selection of suitable solvents categorized by their polarity.

| Solvent Category | Example Solvents | Expected Solubility of this compound | Rationale |

| Polar Protic | Methanol, Ethanol | High | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid and pyrimidine nitrogens. |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High to Moderate | These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton. Their ability to disrupt the crystal lattice of the solute is also a key factor. |

| Moderately Polar | Ethyl acetate, Tetrahydrofuran (THF) | Moderate to Low | These solvents have a lower polarity and weaker hydrogen bonding capabilities compared to the polar aprotic and protic solvents, leading to lower solubility. |

| Nonpolar | Toluene, Hexane | Very Low | The nonpolar nature of these solvents results in weak interactions with the polar functional groups of this compound, leading to poor solvation and very low solubility. |

Table 2. Expected Solubility Trends in Different Classes of Organic Solvents.

Influence of Temperature

For most solid solutes, solubility increases with increasing temperature.[7][10] This is because the dissolution process is often endothermic (ΔH_diss > 0), meaning that heat is absorbed to break the crystal lattice. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid.[9] Performing solubility experiments at different temperatures (e.g., 25 °C, 37 °C, and 50 °C) can provide valuable thermodynamic data, such as the enthalpy of dissolution.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a theoretical understanding of the principles of solubility with a robust and well-validated experimental protocol, researchers can generate accurate and reliable data. This information is critical for the efficient development of synthetic and purification strategies, as well as for the formulation of this promising compound into potential therapeutic agents. The presented methodology, grounded in established scientific principles and regulatory guidelines, ensures the integrity and trustworthiness of the obtained solubility data, paving the way for further research and development.

References

- 1. Pyrimidine-4-carboxylic acid methyl ester, 5 g, CAS No. 2450-08-0 | Nucleotides & Nucleosides | Nucleotides & Nucleosides | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 2. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 3. acdlabs.com [acdlabs.com]

- 4. chemsafetypro.com [chemsafetypro.com]

- 5. chemistryforsustainability.org [chemistryforsustainability.org]

- 6. acdlabs.com [acdlabs.com]

- 7. docs.chemaxon.com [docs.chemaxon.com]

- 8. epa.gov [epa.gov]

- 9. 5-Pyrimidinecarboxylicacid,4-methyl- | 157335-92-7 [m.chemicalbook.com]

- 10. Cas 157335-92-7,5-Pyrimidinecarboxylicacid,4-methyl- | lookchem [lookchem.com]

- 11. chemaxon.com [chemaxon.com]

- 12. youtube.com [youtube.com]

- 13. chemuniverse.com [chemuniverse.com]

- 14. Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chembk.com [chembk.com]

- 17. Evaluation of pKa estimation methods on 211 druglike compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medcraveonline.com [medcraveonline.com]

- 19. peerj.com [peerj.com]

- 20. How to Predict the pKa of Any Compound in Any Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 21. acdlabs.com [acdlabs.com]

- 22. chemaxon.com [chemaxon.com]

- 23. chemaxon.com [chemaxon.com]

- 24. 2-Amino-4-methylpyrimidine-5-carboxylic acid | C6H7N3O2 | CID 3156772 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methylpyrimidine-4-carboxylic Acid Derivatives

Introduction: The Significance of 5-Methylpyrimidine-4-carboxylic Acids in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic nucleotide bases and interact with a wide array of biological targets.[1] Specifically, derivatives of 5-methylpyrimidine-4-carboxylic acid are of profound interest to researchers in drug development. This class of compounds serves as a crucial building block for the synthesis of targeted therapies, including potent inhibitors of protein kinases and other enzymes implicated in oncological and viral diseases. The strategic placement of the methyl group at the 5-position and the carboxylic acid at the 4-position provides a versatile platform for structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a detailed exploration of the synthetic routes to these valuable compounds, offering both theoretical insights and practical, step-by-step protocols for their preparation.

Strategic Approaches to the Synthesis of the this compound Scaffold

The synthesis of this compound and its derivatives can be approached through several strategic pathways. The most prominent and versatile method involves a two-step sequence: a multicomponent Biginelli-type reaction to construct a dihydropyrimidine intermediate, followed by an oxidative aromatization to yield the desired pyrimidine. Direct functionalization of a pre-formed pyrimidine ring is also a possibility, though it can present challenges in regioselectivity.

Methodology 1: The Biginelli Condensation followed by Oxidative Aromatization

The Biginelli reaction, a classic multicomponent reaction, offers an efficient means to assemble the dihydropyrimidine core from simple precursors: an aldehyde, a β-ketoester, and a urea or thiourea.[2][3] For the synthesis of this compound derivatives, ethyl acetoacetate is a suitable β-ketoester, providing the methyl group at the eventual C5 position and an ester at the C4 position. The subsequent oxidation of the dihydropyrimidine intermediate is a critical step to furnish the stable aromatic pyrimidine ring.[4][5][6][7][8]

Experimental Workflow: Two-Step Synthesis

Caption: Workflow for the two-step synthesis of ethyl 5-methylpyrimidine-4-carboxylate.

Protocol 1.1: Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (A Dihydropyrimidine Intermediate)

This protocol is a representative Biginelli condensation. The choice of aldehyde will determine the substituent at the 4-position of the dihydropyrimidine. Benzaldehyde is used here as an example.

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| Ethyl Acetoacetate | 130.14 | 1.30 g | 0.01 |

| Benzaldehyde | 106.12 | 1.06 g | 0.01 |

| Urea | 60.06 | 0.90 g | 0.015 |

| Ethanol | 46.07 | 10 mL | - |

| Hydrochloric Acid (conc.) | 36.46 | 3 drops | catalyst |

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.30 g, 0.01 mol), benzaldehyde (1.06 g, 0.01 mol), and urea (0.90 g, 0.015 mol).

-

Add 10 mL of ethanol to the flask, followed by 3 drops of concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux with continuous stirring for 4 hours.

-

After cooling to room temperature, the reaction mixture is poured into 50 mL of ice-cold water.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and then a small amount of cold ethanol.

-

The crude product is recrystallized from ethanol to afford the pure dihydropyrimidine.

Protocol 1.2: Oxidative Aromatization to Ethyl 5-methyl-4-phenyl-pyrimidine-5-carboxylate

This protocol describes a general method for the oxidation of the dihydropyrimidine intermediate to the corresponding aromatic pyrimidine using potassium permanganate.

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| Dihydropyrimidine | (Varies) | 1.0 g | (Varies) |

| Potassium Permanganate | 158.03 | (See note) | (See note) |

| Acetone | 58.08 | 20 mL | - |

Procedure:

-

Dissolve the dihydropyrimidine (1.0 g) in 20 mL of acetone in a 100 mL round-bottom flask equipped with a magnetic stirrer.

-

In a separate beaker, prepare a solution of potassium permanganate in acetone. Note: The stoichiometry of the oxidizing agent should be determined empirically, starting with 2-3 equivalents.

-

Slowly add the potassium permanganate solution to the stirred solution of the dihydropyrimidine at room temperature. The reaction is exothermic and may require cooling in an ice bath.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, the manganese dioxide precipitate is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the pure ethyl 5-methyl-pyrimidine-4-carboxylate derivative.

Causality and Experimental Choices

-

Choice of Acid Catalyst in Biginelli Reaction: A strong Brønsted acid like HCl is traditionally used to catalyze the condensation steps. However, various Lewis acids can also be employed to improve yields and broaden the substrate scope.[4]

-

Oxidizing Agent for Aromatization: Several oxidizing agents can effect the aromatization of dihydropyrimidines. Potassium permanganate is a powerful and readily available option. Other reagents like ceric ammonium nitrate (CAN) or potassium peroxydisulfate have also been used effectively.[5][7][8] The choice of oxidant may depend on the specific substituents on the pyrimidine ring to avoid unwanted side reactions.

Derivatization of this compound

The carboxylic acid moiety of this compound is a versatile handle for further derivatization, allowing for the synthesis of a wide range of analogues with diverse biological activities.

Derivatization Pathways

Caption: Common derivatization reactions of this compound.

Protocol 2.1: Synthesis of 5-Methylpyrimidine-4-carbonyl chloride

The conversion of the carboxylic acid to the more reactive acid chloride is a common first step for the synthesis of amides and esters.

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| This compound | 138.12 | 1.38 g | 0.01 |

| Thionyl Chloride (SOCl₂) | 118.97 | 2.0 mL | ~0.027 |

| Dichloromethane (DCM) | 84.93 | 20 mL | - |

| DMF (catalytic) | 73.09 | 1 drop | - |

Procedure:

-

Suspend this compound (1.38 g, 0.01 mol) in 20 mL of dry dichloromethane in a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

-

Add one drop of dimethylformamide (DMF) to the suspension.

-

Slowly add thionyl chloride (2.0 mL, ~0.027 mol) to the stirred suspension.

-

Heat the reaction mixture to reflux for 2 hours. The suspension should become a clear solution.

-

After cooling to room temperature, the solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 5-methylpyrimidine-4-carbonyl chloride, which is often used in the next step without further purification.

Conclusion and Future Perspectives

The synthetic strategies outlined in this guide provide a robust foundation for the preparation of this compound and its derivatives. The two-step approach, commencing with the Biginelli reaction, offers a high degree of flexibility in introducing substituents to the pyrimidine core. Subsequent derivatization of the carboxylic acid functionality opens up a vast chemical space for the development of novel therapeutic agents. As the demand for targeted and personalized medicine grows, the methodologies for constructing such privileged scaffolds will continue to be of paramount importance in the field of drug discovery.

References

- 1. chem.ucla.edu [chem.ucla.edu]

- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 3. Biginelli reaction: Significance and symbolism [wisdomlib.org]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10255E [pubs.rsc.org]

The Versatile Heterocycle: 5-Methylpyrimidine-4-carboxylic Acid as a Cornerstone in Modern Organic Synthesis

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous bioactive molecules and approved pharmaceuticals.[1] Its unique electronic properties and hydrogen bonding capabilities make it an ideal building block for engaging with biological targets. Within this important class of heterocycles, 5-methylpyrimidine-4-carboxylic acid has emerged as a particularly valuable and versatile building block for the synthesis of complex molecular architectures, most notably in the development of potent and selective kinase inhibitors.[2][3] This technical guide provides an in-depth exploration of this compound, detailing its synthesis, key reactions, and its application in the creation of high-value compounds for pharmaceutical research.

Physicochemical Properties and Handling

This compound (CAS No: 933683-35-3) is a white to off-white solid with a molecular weight of 138.13 g/mol and a molecular formula of C₆H₆N₂O₂. It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, please consult the material safety data sheet (MSDS).

| Property | Value |

| CAS Number | 933683-35-3 |

| Molecular Formula | C₆H₆N₂O₂ |

| Molecular Weight | 138.13 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% |

Synthesis of this compound: A Practical Approach

While various methods exist for the synthesis of pyrimidine derivatives, a common route to 5-substituted pyrimidine-4-carboxylic acids involves the condensation of a three-carbon building block with an amidine, followed by functional group manipulations. A plausible synthetic route to this compound is outlined below. This multi-step synthesis requires careful control of reaction conditions to ensure good yields and purity.

Caption: A representative synthetic workflow for this compound.

Protocol 1: Synthesis of Ethyl 5-methylpyrimidine-4-carboxylate

This protocol outlines the initial cyclocondensation step to form the pyrimidine core.

Materials:

-

Ethyl 2-formyl-3-oxobutanoate (1.0 equiv)

-

Acetamidine hydrochloride (1.1 equiv)

-

Sodium ethoxide (NaOEt) (2.2 equiv)

-

Anhydrous ethanol (EtOH)

Procedure:

-

To a solution of sodium ethoxide in anhydrous ethanol at 0 °C, add acetamidine hydrochloride portion-wise, maintaining the temperature below 10 °C.

-

Stir the resulting suspension for 30 minutes at room temperature.

-

Add a solution of ethyl 2-formyl-3-oxobutanoate in anhydrous ethanol dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 5-methylpyrimidine-4-carboxylate.

Protocol 2: Saponification to this compound

This protocol describes the hydrolysis of the ester to the final carboxylic acid.

Materials:

-

Ethyl 5-methylpyrimidine-4-carboxylate (1.0 equiv)

-

Sodium hydroxide (NaOH) (1.5 equiv)

-

Ethanol/Water (e.g., 1:1 v/v)

-

Hydrochloric acid (HCl) (to adjust pH)

Procedure:

-

Dissolve ethyl 5-methylpyrimidine-4-carboxylate in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and acidify with hydrochloric acid to a pH of approximately 2-3.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Key Applications in Organic Synthesis: The Power of the Carboxylic Acid Handle

The carboxylic acid functionality at the 4-position of the 5-methylpyrimidine core is a versatile handle for a wide array of chemical transformations. The most significant of these is the formation of amide bonds, which is a cornerstone of medicinal chemistry for the synthesis of bioactive molecules.[4]

Amide Bond Formation: A Gateway to Bioactive Molecules

The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, activation of the carboxylic acid is required. Several reliable methods are available for the amide coupling of this compound.

Caption: General workflow for amide bond formation.

Protocol 3: General Amide Coupling using HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that minimizes side reactions and is suitable for a wide range of amines.[2]

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1 equiv)

-

HATU (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of this compound in anhydrous DMF, add HATU and DIPEA.

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the desired amine to the reaction mixture.

-

Stir at room temperature and monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

| Coupling Reagent | Typical Conditions | Advantages |

| HATU/DIPEA | DMF, rt | High efficiency, low epimerization |

| EDC/HOBt | DCM or DMF, rt | Good for a wide range of substrates |

| SOCl₂ or (COCl)₂ | DCM or Toluene, rt to reflux | Forms reactive acyl chloride, good for less reactive amines |

Protocol 4: Acyl Chloride Formation and Subsequent Amidation

For less reactive amines, conversion of the carboxylic acid to the more reactive acyl chloride is a robust strategy.[5]

Materials:

-

This compound (1.0 equiv)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 - 2.0 equiv)

-

Catalytic DMF (for oxalyl chloride)

-

Anhydrous dichloromethane (DCM) or Toluene

-

Amine (1.1 equiv)

-

Triethylamine (TEA) or Pyridine (2.0 equiv)

Procedure:

Step 1: Acyl Chloride Formation

-

To a suspension of this compound in anhydrous DCM, add thionyl chloride (or oxalyl chloride and a drop of DMF).

-

Stir the mixture at room temperature or gentle reflux until the reaction is complete (evolution of gas ceases).

-

Remove the excess reagent and solvent under reduced pressure to obtain the crude 5-methylpyrimidine-4-carbonyl chloride, which is typically used immediately in the next step.

Step 2: Amidation

-

Dissolve the crude acyl chloride in anhydrous DCM.

-

To a separate flask containing the amine and triethylamine in anhydrous DCM at 0 °C, add the solution of the acyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Application in the Synthesis of Kinase Inhibitors

The pyrimidine scaffold is a common feature in many kinase inhibitors, where it often acts as a hinge-binder, forming key hydrogen bonds with the protein backbone. This compound derivatives are valuable intermediates in the synthesis of inhibitors for various kinases, including but not limited to Aurora kinases and Epidermal Growth Factor Receptor (EGFR) kinases.[2][3]

The general strategy involves the coupling of the 5-methylpyrimidine-4-carboxamide core with other heterocyclic systems to create molecules with high affinity and selectivity for the target kinase.

Caption: General scheme for the synthesis of pyrimidine-based kinase inhibitors.

Conclusion

This compound is a high-value building block in organic synthesis, offering a versatile platform for the construction of complex and biologically active molecules. Its strategic importance is particularly evident in the field of medicinal chemistry, where the pyrimidine core and the readily functionalizable carboxylic acid group are key features in the design of novel therapeutics, especially kinase inhibitors. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this powerful synthetic tool in their research endeavors.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes: 5-Methylpyrimidine-4-carboxylic Acid as a Versatile Scaffold in Medicinal Chemistry

Introduction: The Strategic Value of the Pyrimidine Core in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics.[1] Its prevalence in nature as a key component of nucleobases has made it a privileged scaffold in the design of molecules that can effectively interact with biological systems. Within this class of heterocycles, 5-methylpyrimidine-4-carboxylic acid emerges as a particularly valuable building block for the synthesis of novel drug candidates. Its strategic substitution pattern—a methyl group at the 5-position and a carboxylic acid at the 4-position—provides a unique combination of steric and electronic properties, as well as a handle for further chemical elaboration.

These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry programs. We will delve into its synthesis, derivatization, and its application in the design of targeted therapies, with a particular focus on the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.

Synthesis of this compound: A Representative Protocol

While this compound is commercially available from suppliers such as ChemUniverse[2], understanding its synthesis is crucial for the development of novel analogs. Below is a representative protocol adapted from the synthesis of a structurally related compound, 5-bromo-2-methylpyrimidine-4-carboxylic acid, which illustrates the general principles of pyrimidine ring formation.

Protocol 1: Representative Synthesis of a 5-Substituted Pyrimidine-4-carboxylic Acid

This protocol is for illustrative purposes and may require optimization for the synthesis of this compound.

Materials:

-

Appropriate starting materials (e.g., a substituted 3-oxopropanoate derivative and a suitable amidine)

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography supplies)

Procedure:

-

Preparation of Sodium Ethoxide Solution: Carefully dissolve sodium metal in anhydrous ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

-

Reaction with Amidine: To a stirred suspension of the chosen amidine hydrochloride in ethanol, add the freshly prepared sodium ethoxide solution.

-

Condensation: Warm the mixture to approximately 50°C. Then, slowly add a solution of the 3-oxopropanoate derivative in ethanol. The addition rate should be controlled to maintain a constant temperature.

-

Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture and filter to remove any solids. Evaporate the solvent under reduced pressure.

-

Acidification and Isolation: Treat the residue with hydrochloric acid. The resulting precipitate is the crude carboxylic acid.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization or column chromatography.

Application in Drug Discovery: A Scaffold for DHODH Inhibitors

A promising application of the this compound scaffold is in the development of inhibitors for dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes.[3] Inhibition of DHODH leads to pyrimidine depletion, cell cycle arrest, and apoptosis, making it an attractive target for anticancer and immunosuppressive therapies.[4]

While prominent clinical candidates targeting DHODH, such as Farudodstat (ASLAN003) and Emvododstat (PTC299), are not direct derivatives of this compound[5][6][7][8][9][10][11][12], the pyrimidine core is a well-established pharmacophore for DHODH inhibition. The this compound scaffold offers an excellent starting point for the design of novel inhibitors with potentially improved properties.

Signaling Pathway: De Novo Pyrimidine Biosynthesis

The following diagram illustrates the central role of DHODH in the de novo pyrimidine biosynthesis pathway.

Caption: Inhibition of DHODH by this compound derivatives blocks the conversion of dihydroorotate to orotate, a critical step in de novo pyrimidine synthesis.

Protocol for Derivatization: Amide Coupling

The carboxylic acid moiety of this compound is a versatile functional group for creating a library of derivatives, most commonly through amide bond formation. Amide coupling reactions are a cornerstone of medicinal chemistry, allowing for the systematic exploration of structure-activity relationships.[13]

Protocol 2: General Amide Coupling using HATU

This protocol describes a general and efficient method for the synthesis of amides from this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a widely used coupling reagent.[14]

Materials:

-

This compound

-

Desired amine

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

5% aqueous LiCl solution

-

5% aqueous HCl solution

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

-

Standard laboratory glassware and purification equipment

Procedure:

-

Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

-

Add DIPEA (2 equivalents) to the solution and stir the mixture at room temperature for 15-30 minutes. This pre-activation step forms the activated ester.

-

Amine Coupling: Add the desired amine (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the desired amide.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for a series of this compound derivatives as DHODH inhibitors is not extensively published, we can extrapolate from general principles observed for other pyrimidine-based inhibitors. The following table provides a hypothetical framework for SAR exploration.

| R-Group (Amide Substituent) | Physicochemical Property | Hypothetical DHODH IC₅₀ (nM) | Rationale |

| Small alkyl (e.g., methyl, ethyl) | Low lipophilicity | >1000 | May not provide sufficient interactions with the enzyme's binding pocket. |

| Substituted phenyl | Moderate lipophilicity, potential for π-π stacking | 100-500 | Aromatic rings can engage in favorable interactions with hydrophobic residues in the active site. Substituents can be varied to probe for additional binding pockets. |

| Heterocyclic ring | Can act as H-bond donor/acceptor | 50-200 | Introduction of heteroatoms can lead to specific hydrogen bonding interactions with key amino acid residues, enhancing potency. |

| Bulky, rigid group (e.g., adamantyl) | High lipophilicity, defined conformation | >1000 | May introduce steric hindrance, preventing optimal binding. |

Expert Insights: The carboxylic acid itself is a critical moiety for activity in many enzyme inhibitors, often forming key interactions with the target protein.[15] When derivatizing to an amide, the nature of the "R" group becomes paramount. Systematic variation of the amide substituent allows for the exploration of the enzyme's binding pocket, optimizing for factors such as potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound represents a high-potential scaffold for the development of novel therapeutics. Its synthetic tractability and strategic functionalization make it an ideal starting point for library synthesis and lead optimization. The application of this building block in the design of DHODH inhibitors is a particularly promising avenue of research, with the potential to yield new treatments for cancer and autoimmune diseases. The protocols and insights provided in these application notes are intended to empower researchers to effectively harness the potential of this versatile molecule in their drug discovery endeavors.

References

- 1. chem.ucla.edu [chem.ucla.edu]

- 2. chemuniverse.com [chemuniverse.com]

- 3. Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Farudodstat (ASLAN003) | DHODH inhibitor | Probechem Biochemicals [probechem.com]

- 9. Emvododstat | C25H20Cl2N2O3 | CID 49787172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. farudodstat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. emvododstat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. emvododstat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. hepatochem.com [hepatochem.com]

- 14. benchchem.com [benchchem.com]

- 15. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of 5-Methylpyrimidine-4-carboxylic acid analogs

An in-depth guide to the biological activity of 5-Methylpyrimidine-4-carboxylic acid analogs, complete with detailed application notes and protocols for researchers, scientists, and drug development professionals.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a fundamental heterocyclic scaffold and a cornerstone of life, forming the structural basis for the nucleobases cytosine, thymine, and uracil in DNA and RNA.[1][2] This inherent biological relevance has made pyrimidine and its derivatives a privileged structure in medicinal chemistry. By modifying the core pyrimidine ring, chemists can create analogs that act as antimetabolites, interfering with the natural metabolic pathways that involve pyrimidines.[3][4] These analogs have found widespread therapeutic applications, including roles as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][5]

The this compound framework represents a particularly promising class of these analogs. The strategic placement of the methyl and carboxylic acid groups provides key points for chemical modification, allowing for the fine-tuning of steric and electronic properties to optimize binding to biological targets and improve pharmacokinetic profiles. This guide provides a detailed overview of the biological activities of these compounds, with a focus on their anticancer potential, and offers comprehensive, field-proven protocols for their evaluation.

Primary Biological Activity: Anticancer Properties

A significant body of research has highlighted the potent anticancer activities of pyrimidine derivatives.[6][7][8] Analogs of this compound often exert their effects through several key mechanisms, primarily by acting as potent enzyme inhibitors or by inducing programmed cell death (apoptosis).

Mechanism of Action: Enzyme Inhibition

Many pyrimidine analogs function by targeting enzymes that are critical for cancer cell proliferation and survival.[9] Dysregulation of protein kinase activity, in particular, is a hallmark of numerous cancers, making kinases a major class of therapeutic targets.[10][11]

-

Kinase Inhibition: Pyrimidine derivatives have been successfully designed to inhibit various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK).[9][12][13] These compounds typically compete with ATP for binding to the kinase's active site, thereby blocking the downstream signaling pathways that drive cell growth and survival. The inhibition of these pathways can arrest the cell cycle and ultimately lead to apoptosis.[12][14]

-